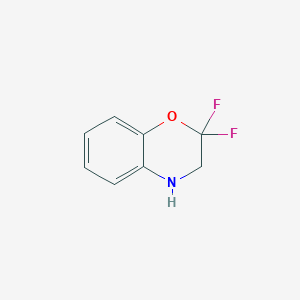

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

CAS No.: 1432682-08-0

Cat. No.: VC2864926

Molecular Formula: C8H7F2NO

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432682-08-0 |

|---|---|

| Molecular Formula | C8H7F2NO |

| Molecular Weight | 171.14 g/mol |

| IUPAC Name | 2,2-difluoro-3,4-dihydro-1,4-benzoxazine |

| Standard InChI | InChI=1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2 |

| Standard InChI Key | JSHKEGBIEMCGIG-UHFFFAOYSA-N |

| SMILES | C1C(OC2=CC=CC=C2N1)(F)F |

| Canonical SMILES | C1C(OC2=CC=CC=C2N1)(F)F |

Introduction

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a complex organic compound featuring a benzoxazine ring structure. This bicyclic compound includes both aromatic and heterocyclic components, with two fluorine atoms at the 2-position, contributing to its unique chemical properties and potential biological activities.

Synthesis Methods

Several methods can be proposed for synthesizing compounds with benzoxazine scaffolds, although specific synthesis details for 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine are not widely documented. Generally, benzoxazine derivatives can be synthesized through reactions involving intramolecular cyclization and various functional group modifications .

Biological and Chemical Activities

-

Biological Activity: While specific biological activities of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine are not extensively documented, compounds with similar benzoxazine scaffolds have shown potential in various therapeutic areas, including anticancer activity .

-

Chemical Reactivity: The presence of fluorine atoms and the carboxylic acid group can influence its chemical reactivity, potentially participating in reactions such as esterification or amidation.

Related Compounds

Potential Applications

-

Therapeutic Use: Compounds with benzoxazine scaffolds have shown potential in therapeutic areas, particularly in anticancer research .

-

Chemical Synthesis: These compounds can serve as building blocks for further chemical synthesis, offering a versatile platform for modifying functional groups to achieve desired properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume